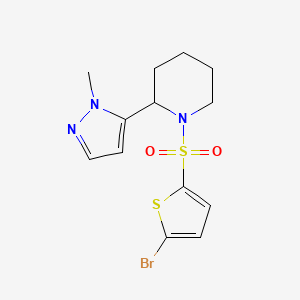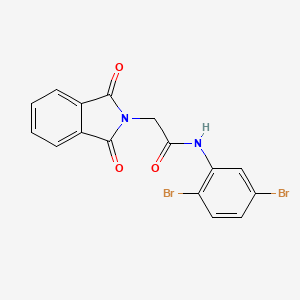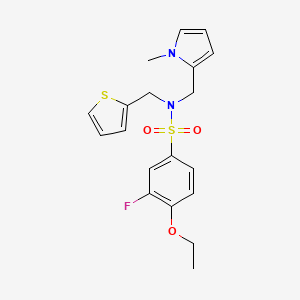
1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine is a complex organic compound known for its unique chemical structure and versatile applications in scientific research. This compound features a piperidine ring substituted with a sulfonyl group attached to a bromothiophene moiety and a methylpyrazole group. Its distinct structure allows it to participate in various chemical reactions, making it valuable in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine typically involves multiple steps:
-
Formation of the Bromothiophene Intermediate:
Starting Material: Thiophene
Reaction: Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Product: 5-Bromothiophene
-
Sulfonylation:
Starting Material: 5-Bromothiophene
Reaction: Sulfonylation using sulfonyl chloride in the presence of a base like pyridine.
Product: 5-Bromothiophen-2-yl sulfonyl chloride
-
Formation of the Piperidine Intermediate:
Starting Material: Piperidine
Reaction: Alkylation with 2-methylpyrazole using a suitable alkylating agent.
Product: 2-(2-Methylpyrazol-3-yl)piperidine
-
Final Coupling Reaction:
Starting Materials: 5-Bromothiophen-2-yl sulfonyl chloride and 2-(2-Methylpyrazol-3-yl)piperidine
Reaction: Coupling under basic conditions, typically using a base like triethylamine.
Product: this compound
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the bromothiophene and pyrazole moieties may enhance binding specificity and potency.
Comparación Con Compuestos Similares
- 1-(5-Bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
- 1-(5-Chlorothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
- 1-(5-Methylthiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
Comparison: 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated or methylated analogs, the bromine atom provides different electronic and steric effects, potentially leading to distinct biological activities and chemical reactivity.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials and therapeutic agents.
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S2/c1-16-10(7-8-15-16)11-4-2-3-9-17(11)21(18,19)13-6-5-12(14)20-13/h5-8,11H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQAIGRVAMPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B2740838.png)
![N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2740840.png)
![N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2740841.png)
![N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2740842.png)
![6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740845.png)

![1-[5-(5-methylfuran-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2740847.png)

![7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2740852.png)
![ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2740853.png)
